molecular formula C15H25BN2O4 B1523668 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester CAS No. 1009071-34-4

1-Boc-3-methylpyrazole-4-boronic acid pinacol ester

Cat. No.: B1523668
CAS No.: 1009071-34-4
M. Wt: 308.18 g/mol
InChI Key: CQZGWEHXOJJYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-methylpyrazole-4-boronic acid pinacol ester is a useful research compound. Its molecular formula is C15H25BN2O4 and its molecular weight is 308.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known to be used as a reagent in the preparation of various compounds, which then interact with specific targets .

Mode of Action

1-Boc-3-methylpyrazole-4-boronic acid pinacol ester is a boronic acid derivative used as a reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, it participates in transmetalation, a process where it transfers its boron group to a palladium catalyst .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is part of larger biochemical pathways in the synthesis of various organic compounds .

Result of Action

As a reagent, this compound itself does not have direct molecular or cellular effects. Instead, it contributes to the synthesis of various compounds. For instance, it’s used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Action Environment

The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s known that pinacol boronic esters can be converted to different salts under certain conditions . .

Properties

IUPAC Name

tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O4/c1-10-11(16-21-14(5,6)15(7,8)22-16)9-18(17-10)12(19)20-13(2,3)4/h9H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZGWEHXOJJYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-methylpyrazole-4-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
1-Boc-3-methylpyrazole-4-boronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
1-Boc-3-methylpyrazole-4-boronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
1-Boc-3-methylpyrazole-4-boronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
1-Boc-3-methylpyrazole-4-boronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
1-Boc-3-methylpyrazole-4-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.